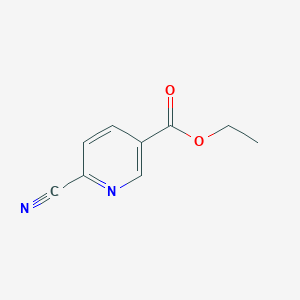

Ethyl 6-cyanonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUYNMCBOPUJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540096 | |

| Record name | Ethyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-79-7 | |

| Record name | Ethyl 6-cyano-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 6-cyanonicotinate from 3-picoline

An In-depth Technical Guide to the Synthesis of Ethyl 6-cyanonicotinate from 3-Picoline

Authored by: A Senior Application Scientist

Foreword: Strategic Importance and Synthetic Overview

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the electron-withdrawing cyano and ester functionalities on the pyridine core, make it an invaluable precursor for the synthesis of a wide array of pharmaceutical agents, including novel kinase inhibitors and ligands for various receptors. The selection of 3-picoline, a readily available and cost-effective feedstock derived from coal tar, as the starting material presents a synthetically elegant and industrially viable route.

This guide provides a comprehensive, technically-grounded exploration of the multi-step synthesis of this compound from 3-picoline. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic rationale behind each transformation, offering insights into reaction optimization, process control, and the validation of intermediates and the final product. The methodologies described herein are designed to be robust and reproducible, reflecting best practices in modern synthetic chemistry.

Part 1: The Primary Synthetic Pathway: A Step-by-Step Elucidation

The most logical and industrially scalable synthetic strategy from 3-picoline involves a four-step sequence. This pathway prioritizes the early installation of the carboxylate functionality, followed by strategic activation of the pyridine ring to enable regioselective cyanation.

Overall Synthetic Workflow

An In-depth Technical Guide to Ethyl 6-Cyanonicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 6-Cyanonicotinate

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound (CAS No. 76196-79-7), a functionally rich pyridine derivative, has emerged as a cornerstone intermediate, particularly in the pursuit of targeted therapies such as kinase inhibitors. Its unique electronic and steric profile, conferred by the presence of both an electron-withdrawing cyano group and an ethyl ester moiety on the pyridine scaffold, renders it a versatile synthon for the construction of complex heterocyclic systems.

This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of this compound. We will delve into its fundamental physicochemical properties, explore its synthesis and characterization, and illuminate its reactivity and applications, thereby offering a comprehensive resource for researchers engaged in the design and execution of innovative drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76196-79-7 | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Physical Form | Solid | |

| Melting Point | 56-57 °C | |

| Boiling Point | 125 °C at 3 mmHg | |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature |

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation Mark).

Synthesis and Purification: A Proposed Protocol

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: In a fixed-bed reactor, a vanadium pentoxide-based catalyst is loaded. A gaseous mixture of ethyl 6-methylnicotinate, ammonia, water, and air is prepared. The molar ratio of these components is crucial for optimizing yield and minimizing side reactions.[1]

-

Ammoxidation: The gaseous mixture is passed over the heated catalyst bed (typically 320-390 °C).[1] The reaction is highly exothermic and requires careful temperature control.

-

Quenching and Isolation: The product stream is cooled, leading to the condensation and solidification of the crude this compound.

-

Purification: The crude product is then purified. A common and effective method for a solid of this nature is recrystallization.

-

Solvent Selection: A solvent screen should be performed to identify a suitable recrystallization solvent. A good starting point would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve good solubility at elevated temperatures and poor solubility at room temperature or below.

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, treatment with activated charcoal may be beneficial. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization: Predicted Spectral Data

Verifying the identity and purity of the synthesized this compound is critical. Below are the predicted spectral characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the cyano and ester groups.

-

Ethyl Group: A quartet corresponding to the -OCH₂- protons (δ ~4.4 ppm) and a triplet for the -CH₃ protons (δ ~1.4 ppm).

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ ~165 ppm).[2]

-

Pyridine Carbons: Signals in the aromatic region (δ ~110-160 ppm). The carbon bearing the cyano group will likely be shielded compared to the other ring carbons.

-

Cyano Carbon: A signal around δ 115-120 ppm.

-

Ethyl Group Carbons: Signals for the -OCH₂- (~δ 61 ppm) and -CH₃ (~δ 14 ppm) carbons.[2]

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1720-1730 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.17).

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyridine ring itself.

Reactivity of the Pyridine Ring:

The pyridine ring is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing cyano and ester groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by these groups. Conversely, electrophilic aromatic substitution is disfavored.

Reactivity of the Cyano Group:

The cyano group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.

-

Reduction: The cyano group can be reduced to a primary amine, providing a key linkage point for further molecular elaboration.

-

Cyclization Reactions: The nitrile functionality can participate in cycloaddition reactions to form other heterocyclic systems.

Reactivity of the Ethyl Ester Group:

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The structural motif of a substituted pyridine is a common feature in many approved and investigational drugs, particularly kinase inhibitors.[3] this compound serves as an excellent starting material for the synthesis of complex, biologically active molecules that often target the ATP-binding site of kinases.

Illustrative Synthetic Application:

The following scheme illustrates a potential synthetic route from a related compound, ethyl 4,6-dichloronicotinate, to a kinase inhibitor scaffold, highlighting the types of transformations in which this compound and its derivatives can participate.

Caption: A representative synthetic pathway for the elaboration of a substituted nicotinate into a kinase inhibitor scaffold.

This generalized scheme underscores the power of sequential, site-selective functionalization of the pyridine ring, a strategy for which this compound is well-suited. The cyano group can be transformed into a hinge-binding motif, while the ester can be modified to interact with other regions of the kinase active site or to tune the physicochemical properties of the molecule.

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with the rich and predictable reactivity of its functional groups, make it an ideal starting point for the synthesis of complex molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry and the delivery of new, life-saving medicines.

References

- [Link to a relevant review on pyridine synthesis or reactivity - if found]

-

Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Research on Chemical Intermediates, 41(11), 8267-8276. [Link]

- [Link to a relevant patent or publication on the application of cyanopyridines in drug discovery - if found]

- [Link to a relevant publication with spectral data of a closely rel

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- [Link to a relevant review on kinase inhibitors - if found]

- Google Patents.

- [Link to a relevant publication on the purification of pyridine deriv

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- [Link to a relevant publication on the reactivity of cyanopyridines - if found]

- [Link to a relevant publication on modern synthetic methods - if found]

- [Link to a relevant publication on analytical techniques in organic chemistry - if found]

-

JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link]

- [Link to a relevant publication on the synthesis of pyranopyridines - if found]

-

PubChem. Ethyl 6-chloronicotinate. [Link]

- [Link to a relevant publication on the properties of substituted nicotin

- [Link to a relevant patent on the purific

- [Link to a relevant publication on the synthesis of isocyanides - if found]

- [Link to a relevant publication on the synthesis of phenylacetone - if found]

- [Link to a relevant supplier page for phenylacetone - if found]

- [Link to a relevant publication on the synthesis of cyanoacetamide - if found]

- [Link to a relevant supplier page for phenylacetone - if found]

- [Link to a relevant review on C-H functionaliz

- [Link to a relevant supplier page for phenylacetone - if found]

- [Link to a relevant publication on pyridine-to-benzene transform

- [Link to a relevant spectral d

- [Link to a relevant supplier page for phenylacetone - if found]

- [Link to a relevant patent on the prepar

- [Link to a relevant publication on the synthesis and study of ethyl 6-aminocyanopyrans - if found]

- [Link to a relevant publication on the synthesis of aminocyanopyridines - if found]

- [Link to a relevant publication on the synthesis of cyanomethylpyridones - if found]

- [Link to a relevant review on C-H functionaliz

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-Cyanonicotinate

Molecular Structure and Spectroscopic Overview

Ethyl 6-cyanonicotinate possesses a unique electronic and structural profile arising from the interplay of an electron-withdrawing cyano group and an ester functionality on a pyridine ring. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and diagnostic signals.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups, leading to a downfield shift of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 9.1 - 9.3 | Doublet (d) | ~2.0 |

| H-4 (Pyridine) | 8.3 - 8.5 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| H-5 (Pyridine) | 7.8 - 8.0 | Doublet (d) | ~8.0 |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |

Rationale behind the Predictions: The aromatic protons are in a deshielded environment due to the electronegativity of the nitrogen atom and the electron-withdrawing substituents. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the nitrogen and the ester group. The coupling constants are typical for ortho and meta coupling in pyridine rings. The ethyl group will exhibit a characteristic quartet for the methylene protons (split by the methyl group) and a triplet for the methyl protons (split by the methylene group).

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically distinct and therefore produce nine distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| C-2 (Pyridine) | 152 - 154 |

| C-6 (Pyridine) | 148 - 150 |

| C-4 (Pyridine) | 138 - 140 |

| C-3 (Pyridine) | 125 - 127 |

| C-5 (Pyridine) | 120 - 122 |

| C≡N (Cyano) | 116 - 118 |

| -OC H₂CH₃ | 62 - 64 |

| -OCH₂C H₃ | 14 - 15 |

Rationale behind the Predictions: The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical range for pyridine derivatives, with their specific shifts influenced by the positions of the substituents. The cyano carbon has a characteristic chemical shift in the 116-118 ppm range. The carbons of the ethyl group will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O of the ester, the C≡N of the nitrile, and vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=O (Ester) | 1720 - 1740 | Strong, Sharp |

| C=N, C=C (Pyridine Ring) | 1550 - 1610 | Medium to Strong |

| C-O (Ester) | 1250 - 1300 | Strong |

Rationale behind the Predictions: The nitrile (C≡N) and carbonyl (C=O) stretches are highly diagnostic due to their characteristic positions and strong, sharp appearances. The presence of conjugation with the aromatic ring may slightly lower the C=O stretching frequency. The aromatic C-H stretches appear at a higher frequency than the aliphatic C-H stretches. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 176.17 g/mol

Predicted Fragmentation Pathway:

Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 176 | Molecular Ion [C₉H₈N₂O₂]⁺˙ |

| 148 | [M - C₂H₄]⁺˙ (from ethyl group) |

| 131 | [M - OCH₂CH₃]⁺ |

| 103 | [M - COOCH₂CH₃]⁺ |

| 76 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Rationale behind the Predictions: The molecular ion peak at m/z 176 should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-•OCH₂CH₃) to give an acylium ion (m/z 131), followed by the loss of carbon monoxide (-CO) to yield the pyridyl cation (m/z 103). Loss of the entire ester group is also a likely fragmentation.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended. These steps incorporate internal checks and best practices to validate the integrity of the results.

Sample Preparation

-

Purity Assessment: Prior to spectroscopic analysis, confirm the purity of the this compound sample using a suitable chromatographic technique (e.g., TLC, HPLC, or GC). This minimizes the risk of misinterpreting signals from impurities.

-

Solvent Selection for NMR: For NMR spectroscopy, choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The solvent should be free of interfering signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Sample Preparation for IR: For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If using a KBr pellet, ensure the sample is finely ground and thoroughly mixed with dry KBr to avoid scattering effects.

-

Sample Introduction for MS: For mass spectrometry, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe can be used.

Data Acquisition and Processing

Figure 3: A generalized workflow for the spectroscopic characterization of a pure compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and track its involvement in chemical transformations. The provided protocols and interpretations are grounded in fundamental spectroscopic principles, offering a reliable framework for the structural elucidation of this and other related heterocyclic compounds.

References

-

Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B(7), 1771-1774.[1]

-

Ahmed, M. N., et al. (2017). Synthesis, Crystal Structure, Spectral Analysis, DFT Studies and Antimicrobial Activity of Ethyl 6-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 1. Journal of the Chemical Society of Pakistan, 39(5), 789-797.[2]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.[3]

-

Li, J., et al. (2019). Structural transformation caused by pyridine carboxylate in rosebengal-modified metal framework: Synthesis and spectral analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 220, 117122.[4]

-

Devi, L., et al. (2025). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. Journal of Molecular Structure, 1311, 142840.[5]

-

Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Chemistry of Heterocyclic Compounds, 60(10), 1234-1245.

-

Eichhorn, E., et al. (2017). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of Organometallic Chemistry, 846, 28-37.[6]

-

Govindasami, P., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Reactions, 3(4), 615-624.[7]

-

Zhang, Y., et al. (2012). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 17(1), 143-153.[8]

-

Abdel-Gawad, H., et al. (2024). An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotinate. ChemistrySelect, 9(1), e202303456.

-

Benkhaya, S., et al. (2021). Synthesis and Characterization of a Nanocomposite Based on Opuntia ficus indica for Efficient Removal of Methylene Blue Dye: Adsorption Kinetics and Optimization by Response Surface Methodology. Polymers, 13(21), 3683.[9]

-

Royal Society of Chemistry. (2014). Supplementary Information for Experimental section General. [Link]

-

PubChem. 3-Cyanopyridine. [Link]

-

SpectraBase. Ethyl 2-aminonicotinate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural transformation caused by pyridine carboxylate in rosebengal-modified metal framework: Synthesis and spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. {Supplementary Data} [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of Ethyl 6-Cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-cyanonicotinate. As a vital tool in modern organic chemistry and drug development, a comprehensive understanding of the NMR spectral data of this compound is crucial for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just the data, but also the underlying scientific principles that govern the observed chemical shifts, multiplicities, and coupling constants.

Introduction: The Significance of ¹H NMR in the Structural Elucidation of this compound

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique that provides profound insight into the molecular structure of organic compounds. For a molecule such as this compound, which features a substituted pyridine ring and an ethyl ester functional group, ¹H NMR spectroscopy allows for the precise determination of its proton environment. This information is fundamental for confirming the successful synthesis of the molecule, assessing its purity, and understanding its electronic and conformational properties. The unique chemical signature provided by the ¹H NMR spectrum is a cornerstone of its characterization.

Predicted ¹H NMR Spectral Data of this compound

While a definitive, publicly available, and fully assigned experimental ¹H NMR spectrum with detailed coupling constants for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established principles of NMR theory and spectral data of analogous compounds. The predicted chemical shifts, multiplicities, and coupling constants are presented below. It is important to note that these are theoretical values and may differ slightly from experimental results.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.2 | Doublet of doublets (dd) | ~2.0, 0.8 | 1H |

| H-4 | ~8.4 | Doublet of doublets (dd) | ~8.0, 2.0 | 1H |

| H-5 | ~7.8 | Doublet of doublets (dd) | ~8.0, 0.8 | 1H |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |

Disclaimer: These are predicted values and should be confirmed with experimental data.

Structural Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic effects of the substituents on the pyridine ring and the characteristic signals of the ethyl ester group.

The Aromatic Region: A Deep Dive into the Pyridine Ring Protons

The pyridine ring of this compound gives rise to a complex and informative pattern in the downfield region of the ¹H NMR spectrum. The chemical shifts of the three aromatic protons (H-2, H-4, and H-5) are influenced by the electron-withdrawing nature of the cyano (-CN) and ethyl ester (-COOEt) groups, as well as the inherent electronic properties of the pyridine nitrogen.

-

H-2 (ortho to Nitrogen and meta to the Ester): This proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the pyridine ring. Its predicted chemical shift is around 9.2 ppm. The multiplicity is anticipated to be a doublet of doublets (dd) due to coupling with H-4 (meta-coupling, ~2.0 Hz) and H-5 (para-coupling, ~0.8 Hz).

-

H-4 (meta to Nitrogen and ortho to the Ester): This proton is significantly influenced by the electron-withdrawing ester group, leading to a downfield shift, predicted to be around 8.4 ppm. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ~8.0 Hz) and H-2 (meta-coupling, ~2.0 Hz).

-

H-5 (ortho to the Cyano Group and meta to the Ester): The H-5 proton is ortho to the strongly electron-withdrawing cyano group, which causes a substantial downfield shift. Its predicted chemical shift is approximately 7.8 ppm. The signal will be a doublet of doublets (dd) resulting from coupling to H-4 (ortho-coupling, ~8.0 Hz) and H-2 (para-coupling, ~0.8 Hz).

The interplay of inductive and resonance effects, along with magnetic anisotropy, dictates the precise chemical shifts of these aromatic protons.[1]

The Aliphatic Region: Unraveling the Ethyl Ester Signature

The ethyl ester group provides a classic and easily identifiable pattern in the upfield region of the spectrum.

-

Methylene Protons (-OCH₂CH₃): The two protons of the methylene group are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and to resonate at approximately 4.4 ppm. The signal will be a quartet (q) due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The typical coupling constant for this interaction is around 7.1 Hz.

-

Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group are further from the electronegative oxygen and are therefore more shielded, with a predicted chemical shift of about 1.4 ppm. This signal will appear as a triplet (t) due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant of approximately 7.1 Hz.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals that could interfere with the analyte's spectrum.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of CDCl₃. This concentration range is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not pre-dissolved in the deuterated solvent, a small amount can be added directly to the NMR tube.

-

Filtration: To ensure a homogeneous solution and prevent line broadening due to suspended particles, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

-

Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. Proper shimming is critical for obtaining sharp lines and accurate coupling constant measurements.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

-

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the labeling of the protons for NMR assignment.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR chemical shifts of this compound. By understanding the predicted spectral data and the underlying principles of chemical shift theory, researchers can confidently identify this molecule, assess its purity, and utilize this knowledge in the context of drug discovery and development. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data, which is fundamental to rigorous scientific investigation.

References

-

Gao, Y.-F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

An In-depth Technical Guide to the Formation of Ethyl 6-cyanonicotinate

This guide provides a comprehensive technical overview of the predominant mechanism for the synthesis of Ethyl 6-cyanonicotinate, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offers field-proven insights into experimental choices, and presents a detailed, self-validating protocol for its formation.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of considerable interest in medicinal chemistry and materials science. Its structural motif, featuring both an ester and a nitrile group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, including potent H3 receptor antagonists. The efficient and reliable synthesis of this compound is therefore a critical step in the research and development of new therapeutic agents. This guide will focus on the most prevalent and industrially scalable method for its preparation: the transition metal-catalyzed cyanation of an ethyl 6-halonicotinate precursor.

Core Mechanism: Transition Metal-Catalyzed Cyanation

The most common and efficient method for the synthesis of this compound involves a transition metal-catalyzed cross-coupling reaction. This process typically utilizes a precursor, Ethyl 6-chloronicotinate or Ethyl 6-bromonicotinate, and a cyanide source in the presence of a palladium or nickel catalyst.

The catalytic cycle, illustrated below for a palladium-catalyzed reaction, is a well-established mechanism in cross-coupling chemistry.

The Catalytic Cycle of Palladium-Catalyzed Cyanation

Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X).

The key steps in this process are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 6-halonicotinate, forming a Pd(II) intermediate.

-

Cyanide Exchange (Transmetalation): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

-

Reductive Elimination: The desired product, this compound, is formed as the C-CN bond is created, and the palladium catalyst is regenerated to its active Pd(0) state, ready to participate in another catalytic cycle.

Experimental Protocol: Synthesis of this compound from Ethyl 6-chloronicotinate

This protocol is a representative procedure based on established palladium-catalyzed cyanation reactions.

Materials and Reagents

| Reagent/Material | Molecular Weight | CAS Number | Supplier |

| Ethyl 6-chloronicotinate | 185.61 | 49608-01-7 | [Clearsynth][1] |

| Potassium Ferrocyanide Trihydrate | 422.39 | 14459-95-1 | Major chemical suppliers |

| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 3375-31-3 | Major chemical suppliers |

| 1,4-Dioxane (anhydrous) | 88.11 | 123-91-1 | Major chemical suppliers |

| Potassium Acetate (KOAc) | 98.14 | 127-08-2 | Major chemical suppliers |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

Step-by-Step Methodology

Caption: A typical experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a sealable reaction vessel equipped with a magnetic stir bar, add Ethyl 6-chloronicotinate (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium acetate (0.125 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) to the reaction vessel via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Expected Results

| Parameter | Typical Value |

| Yield | 80-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 56-57 °C[2] |

| Appearance | White to off-white solid |

Causality Behind Experimental Choices: An Expert's Perspective

The selection of each component in this synthesis is critical for achieving a high yield and purity of the final product.

-

Choice of Catalyst (Palladium vs. Nickel): Both palladium and nickel are effective catalysts for cyanation reactions.[3][4] Palladium catalysts are often preferred in laboratory and pharmaceutical settings due to their generally broader functional group tolerance and well-understood reactivity.[3] Nickel catalysts, being more earth-abundant and less expensive, are an attractive alternative, especially for large-scale industrial production.[4][5] However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture.

-

The Cyanide Source - A Move Towards Safety: Historically, highly toxic alkali metal cyanides like KCN and NaCN were commonly used. However, due to their extreme toxicity, safer alternatives are now preferred.[6] Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice as it is a stable, non-toxic solid that releases cyanide ions only under the reaction conditions.[6][7] Zinc cyanide (Zn(CN)₂) is another less toxic alternative that is frequently employed.[8][9]

-

The Role of Ligands: While some palladium-catalyzed cyanations can proceed without a ligand, the addition of a suitable ligand, often a phosphine-based one, can significantly improve the reaction rate and yield.[6] Ligands stabilize the metal center, prevent catalyst decomposition, and modulate the electronic and steric properties of the catalyst to facilitate the key steps of the catalytic cycle.

-

Solvent System and Additives: A polar aprotic solvent like dioxane or dimethylacetamide (DMAC) is typically used to dissolve the reactants and facilitate the reaction.[6] The use of a biphasic system with water can be advantageous when using water-soluble cyanide sources like potassium ferrocyanide.[7] A base, such as potassium acetate, is often added to neutralize any acidic byproducts and maintain a favorable reaction environment.

Conclusion

The transition metal-catalyzed cyanation of ethyl 6-halonicotinates stands as a robust and scalable method for the synthesis of this compound. By understanding the underlying catalytic cycle and the rationale behind the choice of reagents and conditions, researchers can effectively and safely produce this valuable chemical intermediate. The continuous development of safer cyanide sources and more efficient catalytic systems will undoubtedly further enhance the utility and accessibility of this important synthetic transformation.

References

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

-

Kumar, A., & Maulide, N. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(7), 893-896. [Link]

-

Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

-

Zhang, X., Xia, A., Chen, H., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Organic Letters, 20(23), 7735–7739. [Link]

-

Anjana, P. S., & Pillai, A. G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35064-35081. [Link]

-

Wang, Y., Wang, Y., & Zhang, A. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(16), 6129. [Link]

-

Wang, Y., Wang, Y., & Zhang, A. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. PubMed. [Link]

-

Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(23), 6244–6247. [Link]

-

Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Organic Letters, 19(8), 2118–2121. [Link]

-

Del-Aguila, A., & Nolan, S. P. (2022). Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. The Journal of Organic Chemistry, 87(7), 4951–4954. [Link]

-

Chem-Impex International. (n.d.). Ethyl 6-chloronicotinate. Chem-Impex. [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 76196-79-7 [sigmaaldrich.cn]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]

The Synthesis of Ethyl 6-Cyanonicotinate: A Technical Guide to Starting Materials and Core Synthetic Strategies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyanonicotinate, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a pyridine ring substituted with both an ethyl ester and a cyano group, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with pronounced biological activities. This guide provides a comprehensive technical overview of the principal synthetic routes to this compound, with a focus on the critical evaluation of starting materials, reaction mechanisms, and field-proven experimental protocols. Our objective is to equip researchers and drug development professionals with the in-depth knowledge required to make informed decisions in the strategic synthesis of this pivotal intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is predominantly approached through two robust and well-established chemical transformations: the palladium-catalyzed cyanation of a halogenated precursor and the Sandmeyer reaction of an amino precursor. The choice between these routes is often dictated by the availability and cost of the starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Route 1: Palladium-Catalyzed Cyanation of Ethyl 6-Halonicotinate

This modern and highly efficient method involves the cross-coupling of a halogenated ethyl nicotinate derivative, typically Ethyl 6-chloronicotinate or Ethyl 6-bromonicotinate, with a cyanide source in the presence of a palladium catalyst. This approach is favored for its high yields, broad functional group tolerance, and relatively mild reaction conditions[1][2].

Causality Behind Experimental Choices: The selection of a palladium catalyst and an appropriate ligand is paramount to the success of this reaction. The catalyst, often a palladium(0) species generated in situ from a palladium(II) precatalyst, facilitates the oxidative addition of the aryl halide. The ligand, typically a bulky electron-rich phosphine, stabilizes the palladium center and promotes the reductive elimination of the final product. The choice of cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is critical for both reactivity and safety, with the latter being a less toxic alternative[1].

Route 2: The Sandmeyer Reaction of Ethyl 6-Aminonicotinate

A classic and cost-effective method, the Sandmeyer reaction provides a reliable pathway to this compound from Ethyl 6-aminonicotinate[3]. This transformation proceeds via the diazotization of the primary aromatic amine with a nitrite source under acidic conditions, followed by the copper(I) cyanide-mediated displacement of the diazonium group with a cyanide ion[3].

Causality Behind Experimental Choices: The diazotization step requires careful temperature control, typically at or below 0°C, to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is crucial for the subsequent cyanation, as it catalyzes the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution[3]. While being a powerful tool, the Sandmeyer reaction can sometimes be limited by the need for stoichiometric amounts of copper salts and the generation of potentially hazardous diazonium intermediates.

Starting Material Synthesis and Selection

The economic viability and overall efficiency of the synthesis of this compound are intrinsically linked to the accessibility of its key precursors.

Ethyl 6-Chloronicotinate

This halogenated precursor is a versatile starting material for palladium-catalyzed cyanation reactions. It can be prepared from 6-hydroxynicotinic acid through chlorination followed by esterification, or from commercially available 6-chloronicotinic acid[4]. Its stability and reactivity make it an attractive choice for nucleophilic substitution and cross-coupling reactions[5][6].

Ethyl 6-Aminonicotinate

The amino precursor for the Sandmeyer reaction, Ethyl 6-aminonicotinate, can be synthesized from 6-aminonicotinic acid via Fischer esterification[7]. The parent 6-aminonicotinic acid can be obtained through various synthetic routes, including the hydrolysis of Ethyl 6-aminonicotinate[8].

Quantitative Data Summary

| Parameter | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |

| Starting Material | Ethyl 6-chloronicotinate | Ethyl 6-aminonicotinate |

| Typical Yield | High (often >80%) | Moderate to High (60-85%) |

| Reaction Conditions | Mild to moderate temperature | Low temperature (diazotization) |

| Catalyst | Palladium complex (catalytic) | Copper(I) salt (stoichiometric) |

| Functional Group Tolerance | Broad | Moderate |

| Safety Considerations | Use of toxic cyanides (e.g., Zn(CN)₂) | Generation of unstable diazonium salts |

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation

Step 1: Preparation of Ethyl 6-Chloronicotinate from 6-Chloronicotinic Acid

-

To a stirred suspension of 6-chloronicotinic acid (1 equivalent) in ethanol (10 volumes) at 0°C, add thionyl chloride (1.2 equivalents) dropwise.

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 6-chloronicotinate.

Step 2: Palladium-Catalyzed Cyanation

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-chloronicotinate (1 equivalent), zinc cyanide (0.6 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a ligand like dppf (0.04 equivalents).

-

Add a suitable solvent, such as anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via the Sandmeyer Reaction

Step 1: Preparation of Ethyl 6-Aminonicotinate from 6-Aminonicotinic Acid

-

Suspend 6-aminonicotinic acid (1 equivalent) in absolute ethanol (15 volumes)[7].

-

Cool the suspension to 0°C and bubble dry hydrogen chloride gas through the mixture until saturation[7].

-

Heat the reaction mixture to reflux for 8-12 hours[7].

-

Cool the solution and remove the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield Ethyl 6-aminonicotinate.

Step 2: Sandmeyer Reaction

-

Dissolve Ethyl 6-aminonicotinate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture to 50-60°C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

Figure 1: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two principal strategies: palladium-catalyzed cyanation and the Sandmeyer reaction. The palladium-catalyzed route offers high yields and broad functional group compatibility, making it a preferred method in many modern research settings. The Sandmeyer reaction, while being a more traditional method, remains a cost-effective and viable option, particularly for large-scale synthesis where the cost of reagents is a significant factor. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific requirements of the research or development project, including scale, cost, safety, and the chemical nature of any other functionalities present in the target molecule. This guide provides the foundational knowledge and practical protocols to enable scientists to navigate these choices effectively and advance their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Request PDF. (2025, November 28). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]

- Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Wang, Y., et al. (2022). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 27(19), 6296. Retrieved from [Link]

-

Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866–880. Retrieved from [Link]

-

Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 18–21. Retrieved from [Link]

-

Request PDF. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. Retrieved from [Link]

-

Request PDF. (2025, August 6). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

-

Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866–880. Retrieved from [Link]

-

Request PDF. (2025, August 10). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

Request PDF. (n.d.). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Retrieved from [Link]

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Elite Flow Control UK Limited. (n.d.). This compound. Retrieved from [Link]

-

CONICET. (n.d.). One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Retrieved from [Link]

-

Beilstein-Institut. (2025, December 29). One-pot synthesis of ethylmaltol from maltol. Retrieved from [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 5. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethyl 6-aminonicotinate | 39658-41-8 [chemicalbook.com]

- 8. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

A Guide to the Comprehensive Purity Analysis of 98% Ethyl 6-Cyanonicotinate

Introduction: Beyond the Percentage – The Criticality of Purity in Chemical Synthesis

Ethyl 6-cyanonicotinate is a pivotal pyridine-based heterocyclic compound, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive nitrile group and an ester functional group on a pyridine scaffold, makes it an ideal intermediate for constructing novel bioactive agents. A stated purity of 98% indicates a high-grade material, yet for researchers and drug development professionals, the composition of the remaining 2% is of paramount importance. These impurities, which can originate from starting materials, synthetic by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2]

This technical guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. It moves beyond a simple confirmation of the primary component to a detailed investigation of its full impurity profile. The methodologies described herein are designed to establish identity, quantify purity with high confidence, and identify unknown components, ensuring the material's suitability for its intended use in a regulated research and development environment.

Part 1: Foundational Analysis - Identity and Structural Confirmation

Before quantifying impurities, it is imperative to unequivocally confirm the identity and structure of the bulk material. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's architecture.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4]

Expert Insight: For this compound, ¹H NMR confirms the presence and relative positions of the ethyl group and the three distinct aromatic protons on the pyridine ring. ¹³C NMR complements this by identifying all nine unique carbon atoms, including the characteristic nitrile (C≡N) and carbonyl (C=O) carbons.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to determine the types of carbon atoms (CH₃, CH₂, CH, C).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine H (C2-H) | ~9.2 | Doublet | 1H | C=O (Ester) | ~164 |

| Pyridine H (C4-H) | ~8.4 | Doublet of Doublets | 1H | Pyridine C2 | ~154 |

| Pyridine H (C5-H) | ~7.8 | Doublet | 1H | Pyridine C4 | ~140 |

| O-CH₂ (Ethyl) | ~4.5 | Quartet | 2H | Pyridine C6 | ~138 |

| CH₃ (Ethyl) | ~1.4 | Triplet | 3H | Pyridine C5 | ~129 |

| C≡N (Nitrile) | ~116 | ||||

| Pyridine C3 | ~115 | ||||

| O-CH₂ (Ethyl) | ~63 | ||||

| CH₃ (Ethyl) | ~14 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Actual values may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. This absorption pattern serves as a unique "fingerprint" for the compound.

Expert Insight: The FTIR spectrum provides immediate, confirmatory evidence for the key functional groups of this compound. The sharp, strong absorbance of the nitrile group and the strong absorbance of the ester carbonyl are unmistakable indicators of the correct structure.

Protocol: FTIR Analysis via KBr Pellet

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C≡N | Nitrile stretch | 2240 - 2220 (Sharp, strong) |

| C=O | Ester carbonyl stretch | 1735 - 1715 (Strong) |

| C-O | Ester C-O stretch | 1300 - 1150 |

| C=C, C=N | Aromatic ring stretch | 1600 - 1450 |

| C-H | Aromatic | 3100 - 3000 |

| C-H | Aliphatic (Ethyl) | 3000 - 2850 |

Table 2: Key FTIR absorption bands for this compound.

Part 2: Quantitative Assessment - Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity analysis, offering the high resolving power needed to separate the main component from closely related impurities.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

For non-volatile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the preferred method for quantitative purity determination.[5] A critical aspect of this work is the development of a stability-indicating method , which is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.[6] Such a method must be able to separate the intact molecule from its potential process impurities and degradation products.[6][7]

Expert Insight: The choice of a C18 column is standard for RP-HPLC. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is essential. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak. The pyridine ring is a strong chromophore, making UV detection highly sensitive and appropriate.

Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of a reference standard of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

-

-

Data Analysis:

-

Inject the sample and integrate all peaks.

-

Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

-

Identify and quantify any impurities against known impurity standards if available.

-

Gas Chromatography (GC-MS): Targeting Volatile Impurities

While HPLC is excellent for non-volatile impurities, Gas Chromatography (GC) is the ideal technique for identifying and quantifying volatile organic compounds, particularly residual solvents from the synthesis and purification processes.[5] Regulatory guidelines, such as ICH Q3C, mandate the control of residual solvents based on their toxicity.[8] Headspace sampling coupled with GC and Mass Spectrometry (MS) detection is the standard method, as it provides high sensitivity and definitive identification.[9][10]

Expert Insight: The synthesis of this compound likely involves solvents such as ethanol, toluene, or acetonitrile. A headspace GC-MS method allows for the analysis of these volatiles without injecting the non-volatile main compound, protecting the GC system and providing a clean chromatogram.

Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: A GC system equipped with a headspace autosampler and a Mass Spectrometric detector.

-

GC-MS Conditions:

-

Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 20 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Seal the vial immediately.

-

Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify by using an external or internal standard method.

| ICH Class | Solvent Example | PDE (mg/day) | Concentration Limit (ppm) |

| Class 1 | Benzene, Carbon tetrachloride | (To be avoided) | 2, 4 |

| Class 2 | Acetonitrile, Toluene | 4.1, 8.9 | 410, 890 |

| Class 3 | Ethanol, Ethyl Acetate | 50.0 | 5000 |

Table 3: Examples of residual solvents classified by ICH Q3C guidelines, with their Permitted Daily Exposure (PDE) and corresponding concentration limits.[8]

Part 3: Holistic Purity Profile - Integrating Analytical Data

A comprehensive purity analysis involves synthesizing data from multiple orthogonal techniques. The workflow ensures that all aspects of the compound's quality are assessed, from its fundamental structure to trace-level contaminants.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the complete characterization and purity verification of a new batch of this compound.

Caption: Workflow for comprehensive purity analysis.

Potential Impurities Profile

Understanding the synthetic route is key to predicting potential process-related impurities.[11] For this compound, likely impurities include unreacted starting materials, intermediates, and by-products from side reactions like hydrolysis.

| Impurity Name | Potential Structure | Origin | Primary Detection Method |

| 6-Cyanonicotinic acid | Pyridine ring with -COOH at C3 and -CN at C6 | Hydrolysis of the ethyl ester | RP-HPLC |

| Ethyl 6-carbamoylnicotinate | Pyridine ring with -CONH₂ at C6 and -COOEt at C3 | Partial hydrolysis of the nitrile | RP-HPLC |

| Ethyl 6-chloronicotinate | Pyridine ring with -Cl at C6 and -COOEt at C3 | Unreacted starting material | RP-HPLC, GC-MS |

Table 4: Potential process-related impurities of this compound and their recommended analytical detection methods.

Conclusion

The purity analysis of a high-grade chemical intermediate like 98% this compound is a rigorous, multi-step process that extends far beyond a simple percentage claim. It requires an integrated approach combining spectroscopic techniques for structural confirmation (NMR, FTIR) with high-resolution chromatographic methods for separation and quantification (HPLC, GC-MS). This guide outlines a robust framework for researchers and drug developers to establish a comprehensive quality profile of the material. By implementing these self-validating protocols, scientists can ensure the identity, purity, and safety of their starting materials, which is a foundational requirement for successful and reproducible research, and a critical step in the journey of drug development.

References

-

Physico-Chemical Test Parameters in Analytical Science. (2023). Retrieved from Lab-Training.com. [Link]

-

GCMS Residual Solvent Analysis: What You Must Know. (2025). Retrieved from ResolveMass Laboratories Inc. [Link]

-

Top 5 Methods of Assessing Chemical Purity. (n.d.). Retrieved from Moravek, Inc. [Link]

-

Meeting the Latest Requirements for Residual Solvent Testing. (2020). Retrieved from LabRulez GCMS. [Link]

-

ICH Q3C Residual Solvents Case Study: Generic Drug Project. (2025). Retrieved from ResolveMass Laboratories Inc. [Link]

-

Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Retrieved from Shimadzu. [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Retrieved from alwsci.com. [Link]

-

Physical and Chemical Properties Analysis. (n.d.). Retrieved from Triclinic Labs. [Link]

-

Purity and Impurity Analysis. (n.d.). Retrieved from Agilent Technologies. [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

-

Physicochemical Testing. (n.d.). Retrieved from CS Analytical. [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). International Journal of Research and Analytical Reviews. [Link]

-

The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

-

Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. (1997). Journal of Inorganic Biochemistry. [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2024). ResearchGate. [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Characterization and structure by NMR and FTIR spectroscopy, and molecular modeling of chromium(III) picolinate and nicotinate complexes utilized for nutritional supplementation. (1997). Semantic Scholar. [Link]

-

6-(m-Nitrostyryl)nicotinic acid, ethyl ester. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. (2025). ResearchGate. [Link]

-

Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021). ACS Omega. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. [PDF] Characterization and structure by NMR and FTIR spectroscopy, and molecular modeling of chromium(III) picolinate and nicotinate complexes utilized for nutritional supplementation | Semantic Scholar [semanticscholar.org]

- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of C9H8N2O2 Isomers: A Technical Guide for Researchers